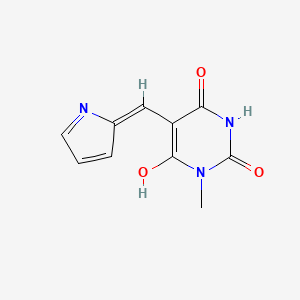
1-cyclohexyl-4-(4-phenylcyclohexyl)piperazine
Overview
Description
1-Cyclohexyl-4-(4-phenylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by a piperazine ring substituted with a cyclohexyl group and a phenylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-4-(4-phenylcyclohexyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which can be deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the piperazine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential analgesic and anti-inflammatory properties.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter systems in the central nervous system, including the NMDA (N-methyl-D-aspartate) receptor and dopamine receptors. These interactions can lead to various pharmacological effects, such as analgesia and modulation of neurotransmitter release .
Comparison with Similar Compounds
1-Cyclohexyl-4-(4-phenylcyclohexyl)piperazine can be compared with other similar compounds, such as:
1-Phenylcyclohexylpiperidine (Phencyclidine, PCP): Both compounds share a similar structure but differ in their pharmacological profiles and receptor affinities.
1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: These compounds have variations in the aryl group, leading to differences in their biological activities.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further research and development.
Properties
IUPAC Name |
1-cyclohexyl-4-(4-phenylcyclohexyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2/c1-3-7-19(8-4-1)20-11-13-22(14-12-20)24-17-15-23(16-18-24)21-9-5-2-6-10-21/h1,3-4,7-8,20-22H,2,5-6,9-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKZUJSLHYGZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-[(Z)-[1-(3-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B5954057.png)
![3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B5954066.png)
![ethyl 3-benzyl-1-({[4-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B5954070.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5954073.png)
![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B5954081.png)
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B5954086.png)
![4-[(E)-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B5954089.png)
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5954091.png)

![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-4(3H)-quinazolinone](/img/structure/B5954106.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,8-dimethyl-4-quinolinecarbohydrazide](/img/structure/B5954108.png)
![3-({[2-(diethylamino)ethyl]amino}methylene)-5-nitro-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5954121.png)

![2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]-N~1~-(3-METHYLPHENYL)BENZAMIDE](/img/structure/B5954141.png)
